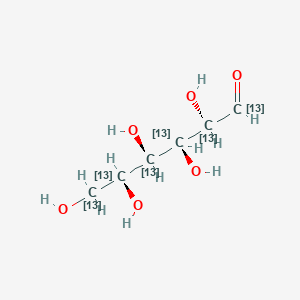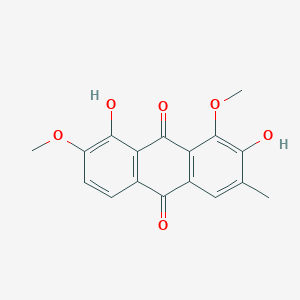
7-Methoxy obtusifolin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy obtusifolin is a naturally occurring anthraquinone derivative found in the seeds of Cassia tora. It is known for its various biological activities, including its role as a tyrosinase inhibitor and its potential chemopreventive effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy obtusifolin can be achieved through continuous-flow technology, which has been widely adopted in manufacturing active pharmaceutical ingredients. One efficient method involves the multi-step continuous-flow synthesis starting from anisole. Anisole is mixed with succinic anhydride and aluminum chloride in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. This compound is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is treated with methanesulfonic acid to form 7-methoxy-1-tetralone .
Industrial Production Methods: The continuous-flow synthesis method offers significant advantages over traditional batch processes, including reduced reaction time, improved reaction efficiency, and higher purity of the final product. The overall yield of 7-methoxy-1-tetralone can reach up to 76.6% with 99% purity, making it a reliable approach for industrial production .
化学反应分析
Types of Reactions: 7-Methoxy obtusifolin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit tyrosinase activity competitively, with an IC50 value of 7.0 μM .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include aluminum chloride for Friedel–Crafts acylation, methanesulfonic acid for the formation of 7-methoxy-1-tetralone, and various solvents such as dimethyl sulfoxide (DMSO), ethanol, and water for dissolution .
Major Products Formed: The major products formed from the reactions involving this compound include 7-methoxy-1-tetralone and other intermediates used in the synthesis of pharmaceutical compounds such as dezocine .
科学研究应用
7-Methoxy obtusifolin has a wide range of scientific research applications. It is used in chemistry for its role as a tyrosinase inhibitor and in biology for its potential chemopreventive effects. In medicine, it has been studied for its ability to inhibit CYP1A2 enzyme activity, which is responsible for activating procarcinogens . Additionally, it has shown potential in preventing breast cancer metastasis, reducing cartilage damage in osteoarthritis, and ameliorating memory impairment .
作用机制
The mechanism of action of 7-Methoxy obtusifolin involves its ability to inhibit tyrosinase activity competitively. It also inhibits CYP1A2-mediated phenacetin O-deethylation through a combination of hydrophobic interactions and hydrogen bonding . In the context of acute kidney injury, this compound has been shown to inactivate the NF-κB signaling pathway, thereby reducing inflammation and apoptosis .
相似化合物的比较
属性
分子式 |
C17H14O6 |
|---|---|
分子量 |
314.29 g/mol |
IUPAC 名称 |
2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O6/c1-7-6-9-12(17(23-3)13(7)18)16(21)11-8(14(9)19)4-5-10(22-2)15(11)20/h4-6,18,20H,1-3H3 |
InChI 键 |
SLDOOOYICLSPEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC(=C3O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
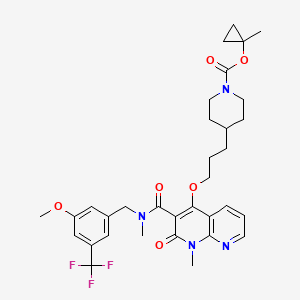
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
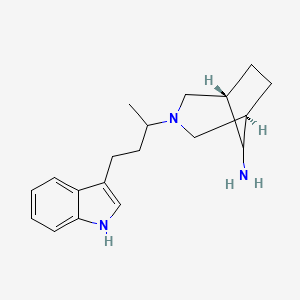
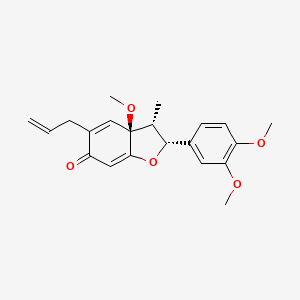

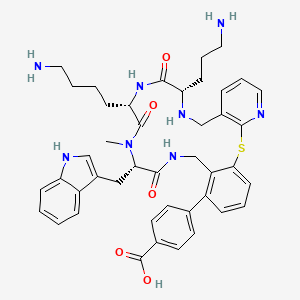
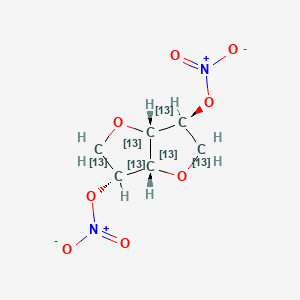
![2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12396146.png)

![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)
